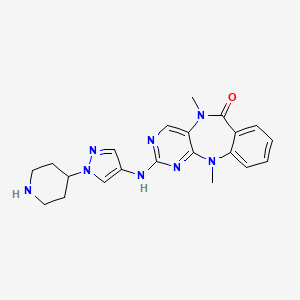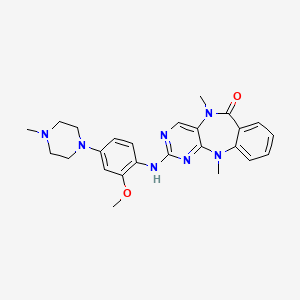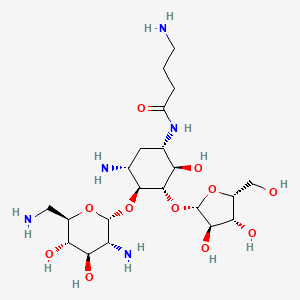
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-1159-5 is a biochemical.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis Techniques : The derivative of D-Streptamine has been synthesized using modified Konigs-Knorr condensation, showcasing a method to produce complex aminoglycoside structures (Fukami, Sano, & Nakajima, 1975).
- Structural Analysis : Studies have focused on the structural analysis of these compounds using techniques like PMR spectroscopy to determine their configurations (Nishimura & Umezawa, 1982).
Antibiotic Activity
- Antibacterial Properties : Research has shown that certain derivatives exhibit antibacterial activity against various microorganisms, suggesting their potential as antibiotics (Oswald Lockhoff et al., 1983).
Metal Complex Formation
- Complexation with Metals : Investigations into the stability constants of metal complexes with these aminoglycosides have been conducted, indicating their potential in forming stable metal-aminoglycoside complexes (Tiwow, 2014).
Potential in Antibiotic Synthesis
- Synthesis of Novel Antibiotics : Research efforts have been directed towards synthesizing novel antibiotics using derivatives of D-Streptamine, indicating its significance in the development of new antimicrobial agents (Fukami, Ikeda, Kitahara, & Nakajima, 1977).
Chemical Structure Elucidation
- Structure Determination : Studies have been dedicated to determining the chemical structure of various antibiotics containing D-Streptamine derivatives, emphasizing their importance in the field of antibiotic research (Akita, Tsuruoka, Ezaki, & Niida, 1970).
Biochemical and Biological Studies
- Biochemical Relationships : Investigations have been conducted to understand the relationship between the structural features of aminocyclitols, like D-Streptamine derivatives, and their biological activities (Ogawa, Funaki, Iwata, & Suami, 1976).
Drug Synthesis and Modification
- Derivative Synthesis and Evaluation : There has been significant research in synthesizing new derivatives of D-Streptamine and evaluating their microbiological properties and toxicological profiles (Van Schepdael, Busson, Vanderhaeghe, Claes, Verbist, Mingeot-Leclercq, Brasseur, & Tulkens, 1991).
Propriétés
Numéro CAS |
102367-16-8 |
|---|---|
Nom du produit |
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- |
Formule moléculaire |
C21H41N5O11 |
Poids moléculaire |
539.583 |
Nom IUPAC |
D-Streptamine, O-2,6-diamino-2,6-dideoxy-alpha-D-glucopyranosyl-(1-4)-O-(beta-D-xylofuranosyl-(1-5))-N(sup 1)-(4-aminobutyryl)-2-deoxy- |
InChI |
InChI=1S/C21H41N5O11/c22-3-1-2-11(28)26-8-4-7(24)18(36-20-12(25)16(32)14(30)9(5-23)34-20)19(13(8)29)37-21-17(33)15(31)10(6-27)35-21/h7-10,12-21,27,29-33H,1-6,22-25H2,(H,26,28)/t7-,8+,9-,10-,12-,13-,14-,15+,16-,17-,18+,19+,20-,21+/m1/s1 |
Clé InChI |
CILQDQXYCHSCFU-IIHWURJZSA-N |
SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)CCCN)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Z-1159-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



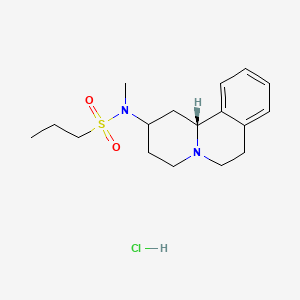
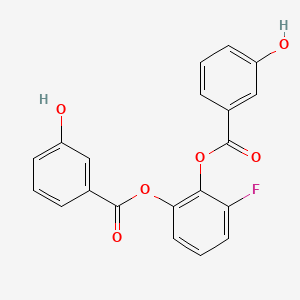

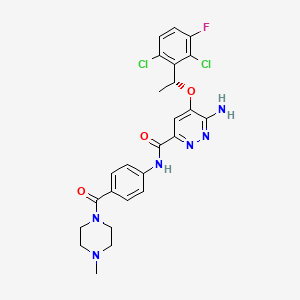
![4-acetyl-N-[5-(diethylsulfamoyl)-2-hydroxyphenyl]-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide](/img/structure/B611840.png)
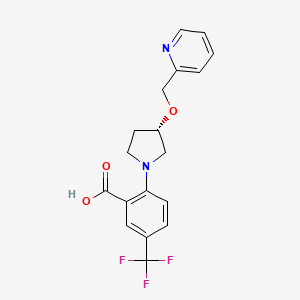
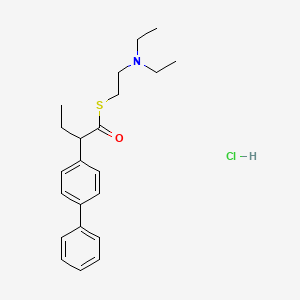
![[(1S,5R)-8-methyl-8-[(4-phenylphenyl)methyl]-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate](/img/structure/B611845.png)
![2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611851.png)
![11-Cyclopentyl-2-[2-ethoxy-4-[4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl]anilino]-5-methylpyrimido[4,5-b][1,4]benzodiazepin-6-one](/img/structure/B611852.png)
